molecular formula C14H23O3- B140751 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester CAS No. 128840-36-8

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester

Cat. No. B140751
M. Wt: 240.34 g/mol
InChI Key: HQCFGIFFVCFWGT-UHFFFAOYSA-M
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Description

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester, also known as t-Butyl Methacrylate (TBMA), is an ester of methacrylic acid. TBMA is a colorless liquid that is soluble in organic solvents and is commonly used in the production of polymers, coatings, and adhesives.

Mechanism Of Action

TBMA is a reactive monomer that can undergo polymerization to form polymers. The polymerization reaction is typically initiated by free radicals, which are generated through the use of initiators such as azobisisobutyronitrile (AIBN) or peroxide compounds. The free radicals initiate the polymerization reaction by attacking the double bond in TBMA, leading to the formation of a polymer chain.

Biochemical And Physiological Effects

TBMA has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin and eye irritant and can cause respiratory irritation if inhaled. TBMA is not considered to be carcinogenic or mutagenic.

Advantages And Limitations For Lab Experiments

TBMA has several advantages for use in lab experiments. It is a reactive monomer that can undergo polymerization to form polymers with unique properties. Additionally, TBMA has excellent adhesion properties, making it a useful component in coatings and adhesives. However, TBMA is a skin and eye irritant and can cause respiratory irritation if inhaled, which can make it challenging to work with in the lab.

Future Directions

There are several future directions for the use of TBMA. One potential application is in the production of advanced materials such as nanocomposites and biomaterials. TBMA can be used as a building block for the synthesis of these materials, which can have unique properties such as high strength and biocompatibility. Additionally, TBMA can be used in the development of drug delivery systems, where it can be used as a component in the synthesis of polymers that can release drugs in a controlled manner. Finally, TBMA can be used in the development of coatings and adhesives with improved properties such as increased durability and water resistance.

Synthesis Methods

TBMA can be synthesized by the esterification of methacrylic acid with t-Butanol. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction produces TBMA and water, which can be separated through distillation.

Scientific Research Applications

TBMA has been extensively studied for its use in the production of polymers, coatings, and adhesives. It has also been investigated for its potential use in drug delivery systems and as a building block for the synthesis of advanced materials. TBMA has been shown to have excellent adhesion properties, making it a useful component in coatings and adhesives. Additionally, TBMA has been used in the production of polymers with unique properties such as high thermal stability and water resistance.

properties

IUPAC Name

(4-tert-butyl-2-hydroxycyclohexyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3/c1-9(2)13(16)17-12-7-6-10(8-11(12)15)14(3,4)5/h10-12,15H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUCDZZFJRODNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1CCC(CC1O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926218
Record name 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester

CAS RN

128840-36-8
Record name 4-(1,1-Dimethylethyl)-2-hydroxycyclohexyl 2-methyl-2-propenoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl-2-hydroxycyclohexylmethacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128840368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-Butyl-2-hydroxycyclohexyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)-2-hydroxycyclohexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-TERT-BUTYL-2-HYDROXYCYCLOHEXYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
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